Cas no 737000-96-3 ((S)-(+)-2-HEXYL ISOTHIOCYANATE)

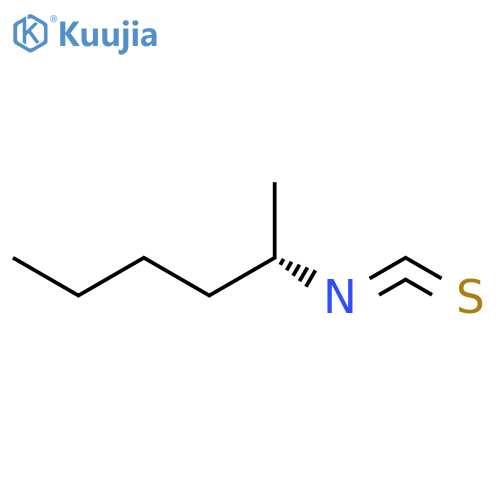

737000-96-3 structure

商品名:(S)-(+)-2-HEXYL ISOTHIOCYANATE

(S)-(+)-2-HEXYL ISOTHIOCYANATE 化学的及び物理的性質

名前と識別子

-

- (S)-(+)-2-HEXYL ISOTHIOCYANATE

- AKOS025295678

- BP-10956

- 737000-96-3

- DTXSID20426869

- (2S)-2-ISOTHIOCYANATOHEXANE

- DB-247680

-

- MDL: MFCD05664054

- インチ: InChI=1S/C7H13NS/c1-3-4-5-7(2)8-6-9/h7H,3-5H2,1-2H3/t7-/m0/s1

- InChIKey: GCZWLZBNDSJSQF-ZETCQYMHSA-N

- ほほえんだ: CCCC[C@H](C)N=C=S

計算された属性

- せいみつぶんしりょう: 143.07700

- どういたいしつりょう: 143.07687059g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 9

- 回転可能化学結合数: 4

- 複雑さ: 106

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 44.4Ų

- 疎水性パラメータ計算基準値(XlogP): 3.8

じっけんとくせい

- 密度みつど: 0,917 g/cm3

- 屈折率: 1.4864

- PSA: 44.45000

- LogP: 2.66790

- かんど: Moisture Sensitive

(S)-(+)-2-HEXYL ISOTHIOCYANATE セキュリティ情報

- 危険物輸送番号:UN 2810

- 危険カテゴリコード: 20/21/22-36/37/38

- セキュリティの説明: S26; S36/37/39

- リスク用語:R20/21/22; R36/37/38

- 包装カテゴリ:III

- 包装等級:III

- 危険レベル:6.1

- 包装グループ:III

- 危険レベル:6.1

- セキュリティ用語:6.1

(S)-(+)-2-HEXYL ISOTHIOCYANATE 税関データ

- 税関コード:2930909090

- 税関データ:

中国税関コード:

2930909090概要:

2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

(S)-(+)-2-HEXYL ISOTHIOCYANATE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | OR322564-1g |

(S)-(+)-2-Hexyl isothiocyanate |

737000-96-3 | 1g |

£140.00 | 2024-07-20 | ||

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L20067-1g |

(S)-(+)-2-Hexyl isothiocyanate, 95% |

737000-96-3 | 95% | 1g |

¥2328.00 | 2023-02-09 |

(S)-(+)-2-HEXYL ISOTHIOCYANATE 関連文献

-

J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034

-

Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

-

Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

737000-96-3 ((S)-(+)-2-HEXYL ISOTHIOCYANATE) 関連製品

- 59037-64-8(Cyclododecyl isothiocyanate)

- 4426-79-3(2-Isothiocyanatobutane)

- 194086-70-9(6-Methyl-2-heptyl isothiocyanate)

- 33522-03-1(Cyclopentyl isothiocyanate)

- 201224-94-4(2-Pentyl Isothiocyanate)

- 33522-04-2(Cyclooctyl isothiocyanate)

- 21663-51-4(2-Heptyl isothiocyanate)

- 201224-89-7(3-Pentyl Isothiocyanate)

- 69626-80-8(2-Octyl isothiocyanate)

- 81542-16-7(Cycloheptyl Isothiocyanate)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬